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molecular formula C13H7N3S3 B8535540 4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No. B8535540
M. Wt: 301.4 g/mol
InChI Key: VIIFSDQVOHEEHN-UHFFFAOYSA-N
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Patent
US08343382B2

Procedure details

A 5 mL microwave tube was charged with 4,7-dibromo-pyridal[2,1,3]thiadiazole (PTBr2, 0.556 g, 1.885 mmol), 2-(tributylstannyl)thiophene (Bu3Sn—Th, 1.477 g, 3.957 mmol), Pd(PPh3)4 (0.020 g, 0.018 mmol), toluene (3 mL), and sealed with a teflon cap. The reaction mixture was heated to 120° C. for 3 minutes, 140° C. for 3 minutes, and 170° C. for 36 minutes, using a Biotage microwave reactor. Upon cooling, the residue was passed through a short silica plug eluting with methylene chloride (200 mL). All volatiles were removed in vacuo to give the crude product as a red solid. The solid was slurried in MeOH (100 mL), sonicated for 10 minutes, and filtered. The solid was washed with copious amounts of MeOH and then dried under vacuum for 24 hours. The product was collected as a bright red solid. Recovered yield: 535 mg (94%). 1H NMR (CD2Cl2): δ 8.81 (s, 1H, PT-CH), 8.68 (d, 3JH-H=4 Hz, 1H, Th′—CH), 8.11 (d, 3JH-H=4 Hz, 1H, Th—CH), 7.61 (d, 3JH-H=5 Hz, 1H, Th′—CH), 7.51 (d, 3JH-H=5 Hz, 1H, Th—CH), 7.27 (dd, 3JH-H=4 Hz, 3JH-H=4 Hz 1H, Th′—CH), 7.23 (dd, 3JH-H=4 Hz, 3HH-H=4 Hz 1H, Th—CH), 13C{1H} NMR (CD2Cl2): 155.50, 148.62, 146.91, 142.53 (s, quaternary), 141.28 (s, PT-CH), 137.18 (s, quaternary), 131.97 (s, Th′—CH), 131.00 (s, Th′—CH), 129.40 (s, Th—CH), 128.61 (s, Th—CH), 128.38 (s, Th′—CH), 127.88 (s, Th—CH), 121.00 (s, quaternary). Anal. Calcd. for C13H7N3S3: C, 51.80; H, 2.34; N, 13.94. Found: C, 51.8; H, 2.40; N, 13.7%. UV-vis: (o-DCB) λmax=302, 470 nm, λonset=550 nm, ε=22150 cm−1M−1. PL: (o-DCB) λmax=607 nm. HRMS (EI) m/z, calcd for C13H7N3S3 (M+): 300.98; found: 301.
Quantity
0.556 g
Type
reactant
Reaction Step One
Quantity
1.477 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:9]=[C:8](Br)[C:7]2[C:3](=[N:4][S:5][N:6]=2)[C:2]=1Br.C([Sn](CCCC)(CCCC)[C:17]1[S:18][CH:19]=[CH:20][CH:21]=1)CCC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[S:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:8]1[C:7]2=[N:6][S:5][N:4]=[C:3]2[C:2]([C:19]2[S:18][CH:17]=[CH:21][CH:20]=2)=[CH:1][N:9]=1 |^1:33,35,54,73|

Inputs

Step One
Name
Quantity
0.556 g
Type
reactant
Smiles
C1=C(C2=NSN=C2C(=N1)Br)Br
Name
Quantity
1.477 g
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC
Name
Quantity
0.02 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
WASH
Type
WASH
Details
eluting with methylene chloride (200 mL)
CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
36 min
Name
Type
product
Smiles
S1C(=CC=C1)C1=NC=C(C=2C1=NSN2)C=2SC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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